Glucomannan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glucomannan is a soluble dietary fiber derived from the root of the konjac plant (Amorphophallus konjac), which is native to Southeast Asia . It has been used for centuries in traditional Chinese and Japanese medicine for its potential health benefits. This compound is known for its ability to absorb water and form a gel-like substance in the digestive tract, promoting feelings of fullness and reducing appetite . This property makes it a popular ingredient in weight-loss products. Additionally, this compound has been studied for its potential benefits in managing blood sugar levels and improving digestive health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glucomannan is primarily extracted from the konjac tuber. The extraction process involves several steps, including water extraction, alcohol precipitation, and milling . The konjac tubers are first cleaned and sliced, then soaked in water to extract the this compound. The extract is then precipitated using alcohol, followed by milling to obtain a fine powder .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The konjac tubers are processed in a similar manner as described above, but on a much larger scale. The extracted this compound is then dried and ground into a fine powder, which can be used in various applications .

Análisis De Reacciones Químicas

Types of Reactions: Glucomannan undergoes various chemical reactions, including hydrolysis, oxidation, and gelation .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed using acids or enzymes such as β-mannanase. This reaction breaks down the polymer into smaller oligosaccharides.

Major Products Formed:

Aplicaciones Científicas De Investigación

Glucomannan has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

- Studied for its potential in managing diabetes by slowing down the absorption of sugar into the bloodstream .

- Used in weight management products due to its ability to promote satiety .

Industry:

Mecanismo De Acción

Glucomannan exerts its effects primarily through its ability to absorb water and form a gel-like substance in the digestive tract . This gel slows down the digestion and absorption of nutrients, leading to prolonged feelings of fullness and reduced appetite . Additionally, this compound has been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, thereby helping to manage blood sugar levels .

Comparación Con Compuestos Similares

- Cellulose Acetate

- Kappa-Carrageenan

- Agar

- Pectin

Glucomannan stands out due to its unique ability to form highly viscous gels and its prebiotic properties, which are not as pronounced in other similar compounds .

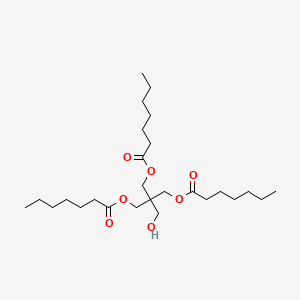

Propiedades

Número CAS |

76081-94-2 |

|---|---|

Fórmula molecular |

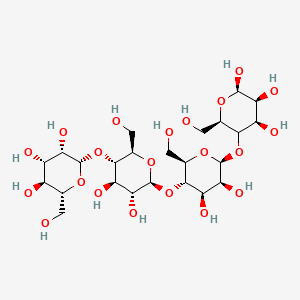

C24H42O21 |

Peso molecular |

666.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18?,19-,20-,21-,22+,23+,24+/m1/s1 |

Clave InChI |

LUEWUZLMQUOBSB-FSKGGBMCSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)OC4[C@H](O[C@H]([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)